molecular formula C16H28N2O3 B5645178 1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone

1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone

Cat. No. B5645178
M. Wt: 296.40 g/mol
InChI Key: CYYSIRNKHDFRIM-CJNGLKHVSA-N
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Description

The compound is a complex molecule likely related to piperidine derivatives, which are known for their significance in medicinal chemistry and organic synthesis. Although the specific molecule you've asked about doesn't directly appear in the literature I've accessed, related research efforts have focused on similar piperidine and azepane structures, providing valuable insights into their synthesis, structure, and chemical behavior.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including cyclization and functional group transformations. For instance, the synthesis of substituted piperidine derivatives has been achieved through multicomponent reactions, offering a stereocontrolled approach to introducing various functional groups onto the piperidine ring (Tailor and Hall, 2000).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the properties of such compounds. X-ray diffraction analysis has been used to determine the structures of several piperidine derivatives, revealing important details about their conformation and intramolecular interactions (Kuleshova and Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of piperidine and azepane derivatives often involves interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations. These reactions are pivotal for further modifications and applications of the base structures (Wasserman, Dion, & Fukuyama, 1989).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through spectroscopic and diffractometric techniques. These properties are essential for understanding the compound's stability and suitability for various applications (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, play a critical role in the compound's behavior in biological systems and its potential applications in synthesis. Studies on related compounds provide insights into these properties and how they can be modulated through chemical modifications (Leemans, D’hooghe, Dejaegher, Törnroos, & De Kimpe, 2008).

properties

IUPAC Name

1-[3-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-3-oxopropyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-13-12-18(11-8-16(13,2)21)15(20)7-10-17-9-5-3-4-6-14(17)19/h13,21H,3-12H2,1-2H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYSIRNKHDFRIM-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CCN2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CCN2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone

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